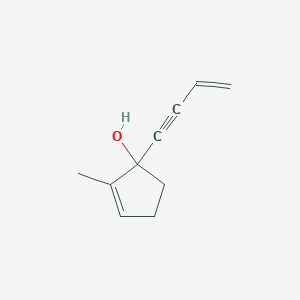
1-But-3-en-1-ynyl-2-methylcyclopent-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-But-3-en-1-ynyl-2-methylcyclopent-2-en-1-ol is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as BMCP, and it has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-But-3-en-1-ynyl-2-methylcyclopent-2-en-1-ol is not fully understood. However, it is believed that this compound may work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer growth. BMCP has also been shown to inhibit the production of certain cytokines, which are involved in the immune response.
Effets Biochimiques Et Physiologiques
1-But-3-en-1-ynyl-2-methylcyclopent-2-en-1-ol has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation. BMCP has also been shown to inhibit the production of certain cytokines, including tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta), which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
1-But-3-en-1-ynyl-2-methylcyclopent-2-en-1-ol has a number of advantages and limitations for lab experiments. One of the advantages is that this compound is relatively easy to synthesize using various methods. BMCP is also relatively stable, which makes it easy to handle in lab experiments. However, one of the limitations of this compound is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of future directions for research on 1-But-3-en-1-ynyl-2-methylcyclopent-2-en-1-ol. One of the areas of research is the potential use of this compound in the treatment of inflammatory diseases, such as arthritis. Another area of research is the potential use of BMCP in cancer treatment. Further studies are needed to fully understand the mechanism of action of this compound and to determine its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 1-But-3-en-1-ynyl-2-methylcyclopent-2-en-1-ol has been achieved using different methods. One of the most common methods is the Pauson-Khand reaction, which involves the reaction of an alkyne with a diene and a metal catalyst. Another method involves the reaction of a cyclopentadiene with an alkyne in the presence of a palladium catalyst. The synthesis of BMCP has also been achieved using a modified version of the Pauson-Khand reaction, which involves the use of a chiral catalyst.
Applications De Recherche Scientifique
1-But-3-en-1-ynyl-2-methylcyclopent-2-en-1-ol has been studied extensively for its potential applications in scientific research. This compound has been shown to have anti-inflammatory properties, and it has been studied for its potential use in treating conditions such as arthritis and other inflammatory diseases. BMCP has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
110890-55-6 |
|---|---|
Nom du produit |
1-But-3-en-1-ynyl-2-methylcyclopent-2-en-1-ol |
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.2 g/mol |
Nom IUPAC |
1-but-3-en-1-ynyl-2-methylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C10H12O/c1-3-4-7-10(11)8-5-6-9(10)2/h3,6,11H,1,5,8H2,2H3 |
Clé InChI |
JLARFGHAZHMSKC-UHFFFAOYSA-N |
SMILES |
CC1=CCCC1(C#CC=C)O |
SMILES canonique |
CC1=CCCC1(C#CC=C)O |
Synonymes |
2-Cyclopenten-1-ol, 1-(3-buten-1-ynyl)-2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




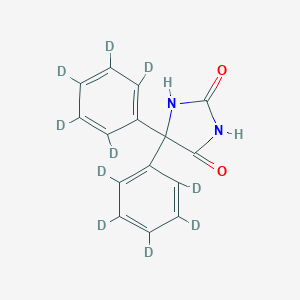

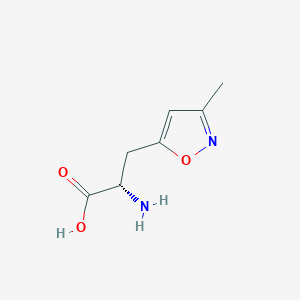

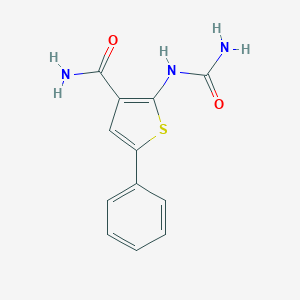
![6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one](/img/structure/B20788.png)
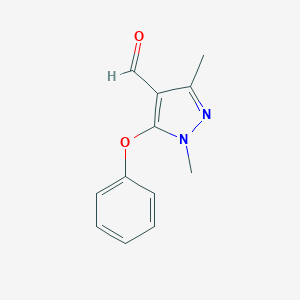

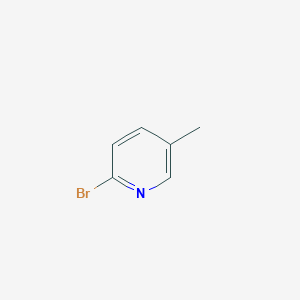
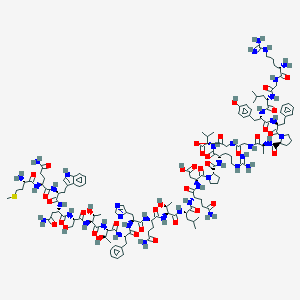
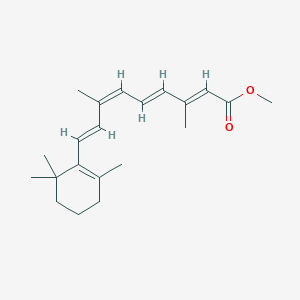
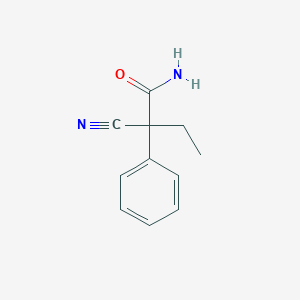
![2-[[5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-3-hydroxy-3-methyloxolan-2-yl]methyl]-3,4-dihydroxycyclohex-2-en-1-one](/img/structure/B20801.png)